2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile

Cyanide detection Drinking water safety Chemodosimeter

2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile (CAS 65037-75-4) is a push-pull indole-dicyanovinyl derivative with molecular formula C₁₃H₉N₃ and a molecular weight of 207 g mol⁻¹. It is synthesized via a one-step Knoevenagel condensation of commercially available 1-methylindole-3-carboxaldehyde with malononitrile.

Molecular Formula C13H9N3
Molecular Weight 207.236
CAS No. 65037-75-4
Cat. No. B2398570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile
CAS65037-75-4
Molecular FormulaC13H9N3
Molecular Weight207.236
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=C(C#N)C#N
InChIInChI=1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3
InChIKeyZVHTWMGONKMROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile (CAS 65037-75-4): A Low-Molecular-Weight Indole-Dicyanovinyl Chemosensor for Cyanide Detection


2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile (CAS 65037-75-4) is a push-pull indole-dicyanovinyl derivative with molecular formula C₁₃H₉N₃ and a molecular weight of 207 g mol⁻¹ [1]. It is synthesized via a one-step Knoevenagel condensation of commercially available 1-methylindole-3-carboxaldehyde with malononitrile [2]. The compound functions as a colorimetric and ratiometric fluorescent chemodosimeter for cyanide (CN⁻) detection in aqueous media, operating through an excited-state intramolecular charge transfer (ESICT) mechanism wherein nucleophilic addition of CN⁻ to the electron-deficient dicyanovinyl group disrupts π-conjugation, producing a distinct spectral response [1].

Why Generic Substitution of 2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile Fails: Quantified Selectivity, Sensitivity, and Speed Gaps Among Indole-Dicyanovinyl Chemosensors


Although the indole-dicyanovinyl chemotype encompasses several structural analogs—including the N-unsubstituted (1H-indol-3-ylmethylene)malononitrile (CAS 75629-62-8), the 7-azaindole variant, and benzoindole derivatives—these compounds are not interchangeable for cyanide sensing applications. The target compound differentiates itself through three quantifiable parameters: (i) a detection limit of 1.1 µM that falls below the WHO drinking water guideline of 1.9 µM, directly enabling regulatory compliance testing [1]; (ii) a pseudo-first-order rate constant of 1.576 min⁻¹, corresponding to detection completion within 2 minutes, which is among the fastest reported for ratiometric indole-based systems [1]; and (iii) dual-mode colorimetric plus ratiometric fluorescence response, whereas several analogs provide only colorimetric or single-wavelength fluorescence output, increasing susceptibility to environmental interference [2]. The N-methyl substitution is essential for the ESICT donor strength; removing it (as in the N–H analog) alters the ICT efficiency and shifts the spectral response [3]. Consequently, substituting this specific compound without side-by-side validation risks loss of regulatory sensitivity, slower response kinetics, and loss of ratiometric quantification capability.

Product-Specific Quantitative Evidence Guide: 2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile for Cyanide Sensing Procurement


Detection Limit vs. WHO Drinking Water Guideline: Comparator-Backed Regulatory Readiness

Sensor 1 (the target compound) achieves a detection limit of 1.1 µM for CN⁻ in aqueous media, which is 42% below the WHO maximum permissible level of 1.9 µM in drinking water [1]. In contrast, the 7-azaindole analog (1-methyl-7-azaindole-dicyanovinyl) shows a detection limit of approximately 1.5 µM under comparable aqueous conditions, placing it closer to the regulatory threshold and leaving less margin for quantification uncertainty [2]. The benzoindole-dicyanovinyl derivative (compound 3b) reported by Ferreira et al. operates in acetonitrile/water (8:2) and provides colorimetric response only, without a reported quantitative detection limit in purely aqueous media [3].

Cyanide detection Drinking water safety Chemodosimeter

Response Kinetics: 2-Minute Detection with Quantified Rate Constant

The target compound achieves complete CN⁻ detection within 2 minutes, with a pseudo-first-order rate constant (k_obs) of 1.576 min⁻¹ in aqueous media [1]. This is explicitly characterized as the fastest response among ratiometric indole-dicyanovinyl chemosensors. By comparison, many dicyanovinyl-based chemodosimeters require 5–30 minutes to reach signal saturation, and the benzoindole derivative 3b was evaluated only in acetonitrile/water mixtures with no reported kinetic rate constant, limiting its field-deployment applicability [2]. The rapid kinetics are attributed to the strong electron-withdrawing character of the dicyanovinyl group conjugated to the N-methylindole donor, which enhances the electrophilicity of the β-carbon toward nucleophilic attack by CN⁻ [1].

Rapid detection Reaction kinetics Field-deployable sensor

Dual-Mode Ratiometric Fluorescence and Colorimetric Output vs. Single-Mode Analogs

The target compound provides simultaneous colorimetric (naked-eye visible) and ratiometric fluorescence output for CN⁻ detection [1]. The ratiometric mode (ratio of emission intensities at two wavelengths) inherently self-calibrates against variations in sensor concentration, excitation intensity, and environmental factors—a critical advantage for quantitative field measurements. The 7-azaindole analog also exhibits ratiometric fluorescence but lacks the reported colorimetric response in the same visible range [2]. The benzoindole derivative 3b and the benzofuran analog 3a show colorimetric response only, with very weak fluorescence (quantum yields on the order of 0.005), precluding ratiometric quantification [3]. The dual-mode capability of the target compound is mechanistically linked to the ESICT process between the N-methylindole donor and the dicyanovinyl acceptor, which is disrupted upon CN⁻ addition, producing both absorption and emission spectral shifts [1].

Ratiometric fluorescence Colorimetric sensor Self-calibrating detection

Selectivity Profile: Interference-Free CN⁻ Detection Across 12 Competing Anions

Sensor 1 demonstrates high selectivity for CN⁻ over a panel of 12 competing anions—F⁻, Cl⁻, Br⁻, AcO⁻, S²⁻, SCN⁻, NO₂⁻, NO₃⁻, CO₃²⁻, BzO⁻, H₂PO₄⁻, and HSO₄⁻—with no significant spectral interference [1]. The selectivity is quantitatively demonstrated by the absence of absorption or fluorescence spectral changes upon addition of excess (10 equiv.) of each competing anion, while CN⁻ at 1 equiv. produces a complete spectral response. In the benzoindole-dicyanovinyl series, selectivity was evaluated in acetonitrile/water (8:2) rather than purely aqueous media, and interference from certain anions (e.g., H₂PO₄⁻) was not fully addressed [2]. The high selectivity originates from the unique reactivity of the dicyanovinyl Michael acceptor toward CN⁻, which forms a stable covalent adduct (1-CN) rather than a reversible host-guest complex, a feature confirmed by ¹H NMR and mass spectrometry [1].

Anion selectivity Interference study Chemosensor specificity

Facile One-Step Synthesis from Commercial Precursors vs. Multi-Step Analogs

The target compound is synthesized in a single-step Knoevenagel condensation between commercially available 1-methylindole-3-carboxaldehyde (CAS 19012-03-4) and malononitrile, using triethylamine as a base catalyst in THF [1]. This contrasts with multi-step synthetic routes required for many dicyanovinyl-based chemosensors. For instance, the dicyanovinyl phenylacetylene sensor requires a Sonogashira coupling followed by Knoevenagel reaction (two steps with palladium catalysis) [2]. The benzoindole-dicyanovinyl derivatives require synthesis of the corresponding benzoindole-carboxaldehyde precursor prior to Knoevenagel condensation [3]. The one-step nature of the target compound's synthesis translates to lower production cost, higher reproducibility, and easier scalability—factors directly relevant to procurement for large-scale sensor deployment.

Knoevenagel condensation One-step synthesis Scalable production

Test Strip Fabrication and Real-Sample Accuracy Validation

Sensor 1-based test strips were fabricated and demonstrated convenient CN⁻ detection without additional equipment, with real-sample validation showing high accuracy in determining CN⁻ concentration in spiked water samples [1]. The 7-azaindole analog also reports test strip fabrication capability, but quantitative accuracy data from real samples is not explicitly reported at the same level of detail [2]. The benzoindole derivative 3b was not evaluated in test strip format [3]. The combination of test strip deployability with validated quantitative accuracy in real samples makes the target compound suitable for both screening and confirmatory applications in a single workflow.

Test strip On-site detection Real sample analysis

Best Research and Industrial Application Scenarios for 2-[(1-Methyl-1H-indol-3-yl)methylidene]propanedinitrile (CAS 65037-75-4)


Drinking Water Regulatory Compliance Testing

With a detection limit of 1.1 µM—comfortably below the WHO maximum permissible level of 1.9 µM for CN⁻ in drinking water—this compound is directly applicable to compliance monitoring in municipal water treatment facilities [1]. The dual-mode colorimetric plus ratiometric fluorescence response enables initial naked-eye screening followed by quantitative fluorometric confirmation, reducing reliance on expensive ion chromatography or ISE methods. Test strip fabrication capability further supports on-site testing by non-specialist personnel [1].

Industrial Effluent and Mining Wastewater Monitoring

The demonstrated selectivity against 12 competing anions (including S²⁻, SCN⁻, CO₃²⁻, and H₂PO₄⁻) in aqueous media makes this sensor suitable for gold mining and electroplating effluent where these interferents are commonly present at high concentrations [1]. The 2-minute response time with a quantified rate constant of 1.576 min⁻¹ enables near-real-time process monitoring, allowing operators to adjust cyanide destruction processes (e.g., INCO SO₂/air or H₂O₂ oxidation) based on rapid feedback [1].

Low-Cost Field Test Kit Development

The one-step synthesis from inexpensive commercial precursors (1-methylindole-3-carboxaldehyde and malononitrile) enables cost-effective bulk production of the sensor compound [1]. Combined with demonstrated test strip fabrication and equipment-free readout, this supports development of low-cost, disposable cyanide test kits for deployment in remote mining sites, humanitarian water quality programs, and civil defense applications [1]. The compound's low molecular weight (207 g mol⁻¹) further contributes to low per-test material cost compared to higher molecular weight chemosensors requiring more elaborate synthesis [1].

Fluorescence-Based Quantitative Cyanide Analysis in Research Laboratories

For analytical chemistry laboratories requiring quantitative CN⁻ determination, the ratiometric fluorescence mode provides self-calibrating measurements that are inherently more robust than single-wavelength intensity-based methods [1]. The well-characterized ESICT sensing mechanism, supported by DFT and TD-DFT calculations, offers a mechanistically transparent platform for further structural optimization and for teaching fundamental principles of chemodosimeter design in academic settings [1]. The compound serves as a benchmark reference material for evaluating new cyanide chemosensors given its comprehensive literature characterization.

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